molecular formula C14H18N2O5 B4702709 DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B4702709
M. Wt: 294.30 g/mol
InChI Key: OTDNFVIWYLNJCA-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE is an organic compound with a complex structure It is a derivative of terephthalate, featuring a dimethylamino group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetylamino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}TEREPHTHALATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and acetylamino groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

dimethyl 2-[[2-(dimethylamino)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-16(2)8-12(17)15-11-7-9(13(18)20-3)5-6-10(11)14(19)21-4/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDNFVIWYLNJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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